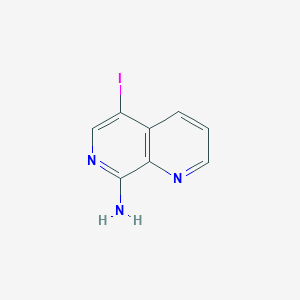

5-Iodo-1,7-naphthyridin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Iodo-1,7-naphthyridin-8-amine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 5-Iodo-1,7-naphthyridin-8-amine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-1,7-naphthyridin-8-amine are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Studies on hydrogen bonding and supramolecular architectures emphasize the importance of "5-Iodo-1,7-naphthyridin-8-amine" derivatives in forming complex structures with other compounds. For instance, research on hydrogen-bonded supramolecular networks and organic salts highlights the role of 5,7-dimethyl-1,8-naphthyridine-2-amine (a related compound) in binding with carboxylic acid derivatives to form stable crystalline structures. These interactions are critical in the development of new materials with specific physical and chemical properties (Jin et al., 2010); (Jin et al., 2011).

Sensor Technology

The functionalization of "5-Iodo-1,7-naphthyridin-8-amine" derivatives has been explored for applications in sensor technology. For example, derivatives have been synthesized for anion recognition abilities, particularly for fluoride ion sensing, demonstrating the potential of these compounds in environmental monitoring and chemical sensing applications (Chahal et al., 2018).

Photoluminescent Materials

Research on the photoluminescent properties of complexes derived from "5-Iodo-1,7-naphthyridin-8-amine" indicates their utility in developing new luminescent materials. These materials have potential applications in light-emitting devices, bioimaging, and as markers in biological systems (Zuo et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules, affecting their function.

Pharmacokinetics

The compound’s predicted boiling point is 4126±450 °C, and its predicted density is 2017±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Action Environment

It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that environmental conditions could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

5-iodo-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXIZCVASSXPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2I)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1,7-naphthyridin-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)